molecular formula C13H14FN3O B7892237 4-cyano-N-(4-fluorophenyl)piperidine-1-carboxamide

4-cyano-N-(4-fluorophenyl)piperidine-1-carboxamide

Cat. No.: B7892237
M. Wt: 247.27 g/mol
InChI Key: GBLCEDLDQXUFKK-UHFFFAOYSA-N
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Description

4-cyano-N-(4-fluorophenyl)piperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a cyano group, a fluorophenyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(4-fluorophenyl)piperidine-1-carboxamide typically involves the reaction of 4-fluoroaniline with piperidine-1-carboxylic acid, followed by the introduction of a cyano group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium tert-butoxide. The process can be summarized as follows:

    Step 1: Reaction of 4-fluoroaniline with piperidine-1-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an intermediate.

    Step 2: Introduction of the cyano group using a reagent like cyanogen bromide (CNBr) under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(4-fluorophenyl)piperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-cyano-N-(4-fluorophenyl)piperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-cyano-N-(4-fluorophenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-cyano-N-(4-chlorophenyl)piperidine-1-carboxamide
  • 4-cyano-N-(4-bromophenyl)piperidine-1-carboxamide
  • 4-cyano-N-(4-methylphenyl)piperidine-1-carboxamide

Uniqueness

4-cyano-N-(4-fluorophenyl)piperidine-1-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-cyano-N-(4-fluorophenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O/c14-11-1-3-12(4-2-11)16-13(18)17-7-5-10(9-15)6-8-17/h1-4,10H,5-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLCEDLDQXUFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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